molecular formula C11H10N2 B1589306 4-Methyl-2,2'-bipyridine CAS No. 56100-19-7

4-Methyl-2,2'-bipyridine

Cat. No. B1589306
CAS RN: 56100-19-7
M. Wt: 170.21 g/mol
InChI Key: OHSRAWAUPZWNKY-UHFFFAOYSA-N
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Description

4-Methyl-2,2’-bipyridine is a chemical compound with the CAS Number: 56100-19-7 and a molecular weight of 170.21 .


Synthesis Analysis

The synthesis of 4-Methyl-2,2’-bipyridine involves a Negishi cross-coupling strategy . The synthesis process starts with 2-Hydroxy-5-methylpyridine, which is then reacted with iodoacetylene to generate 2,2’-Bipyridine, 4-ethenyl-4’-methyl- .


Molecular Structure Analysis

The InChI code for 4-Methyl-2,2’-bipyridine is 1S/C11H10N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 . This indicates that the molecule consists of 11 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms.


Chemical Reactions Analysis

4-Methyl-2,2’-bipyridine is used as a starting material or precursor for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The electrochemical behavior of bipyridine compounds depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .


Physical And Chemical Properties Analysis

4-Methyl-2,2’-bipyridine is a solid at room temperature . It has a molecular weight of 170.21 .

Scientific Research Applications

Biologically Active Molecules

4-Methyl-2,2’-bipyridine: is a fundamental component in the synthesis of biologically active molecules. Its structure allows it to interact with various biological targets, potentially leading to therapeutic applications. For instance, derivatives of bipyridine have been used in the development of new drugs due to their ability to modulate biological pathways .

Ligands for Catalysts

In transition-metal catalysis, 4-Methyl-2,2’-bipyridine serves as an excellent ligand. It forms complexes with metals that are crucial in catalytic processes, including cross-coupling reactions which are pivotal in organic synthesis . The ligand’s role is to stabilize the metal center and facilitate the reaction by providing a suitable electronic environment.

Photosensitizers

This compound is also utilized in the field of photodynamic therapy (PDT) for cancer treatment. As a photosensitizer, it can be activated by light to produce reactive oxygen species that are toxic to cancer cells. Modifications of 4-Methyl-2,2’-bipyridine have led to the development of ruthenium polypyridine complexes, which show promise as efficient photosensitizers .

Viologens

4-Methyl-2,2’-bipyridine: derivatives, known as viologens, are employed in electrochromic devices due to their ability to change color upon reduction or oxidation. These compounds have applications in smart windows, displays, and as indicators in various types of sensors .

Supramolecular Architectures

The bipyridine moiety is a key building block in supramolecular chemistry. It can form host-guest complexes and self-assembled structures due to its ability to engage in non-covalent interactions. These structures have potential applications in molecular recognition, sensing, and the construction of nanoscale devices .

Energy Storage Systems

Viologen-based materials derived from 4-Methyl-2,2’-bipyridine are explored for their redox properties in energy storage systems. Their reversible redox behavior and cationic charges make them suitable for use in batteries and supercapacitors, aiming to improve device performance .

Mechanism of Action

Target of Action

4-Methyl-2,2’-bipyridine is a member of the class of bipyridines . It primarily targets metal ions, acting as a chelating ligand . The compound forms a 5-membered chelate ring with metal ions , which plays a crucial role in its mechanism of action.

Mode of Action

The mode of action of 4-Methyl-2,2’-bipyridine involves its interaction with metal ions. The compound binds to these ions, forming a chelate ring . This binding process results in the formation of a stable complex between 4-Methyl-2,2’-bipyridine and the metal ion .

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-2,2’-bipyridine are primarily related to its role as a ligand. The formation of the chelate ring can influence various biochemical processes, particularly those involving metal ions . The downstream effects of these interactions can vary depending on the specific metal ion involved and the biological context.

Pharmacokinetics

The compound’s ability to form stable complexes with metal ions may influence its bioavailability .

Result of Action

The molecular and cellular effects of 4-Methyl-2,2’-bipyridine’s action are largely dependent on the specific metal ion it interacts with. By forming a stable complex, 4-Methyl-2,2’-bipyridine can influence the behavior of the metal ion, potentially affecting various cellular processes .

Action Environment

The action, efficacy, and stability of 4-Methyl-2,2’-bipyridine can be influenced by various environmental factors. For instance, the presence and concentration of specific metal ions can impact the compound’s ability to form chelate rings . Additionally, factors such as pH and temperature may also affect the stability of the formed complexes .

Future Directions

A key intermediate in the synthesis of extended bipyridine ligands is 4-hydroxymethylene-4-methyl-2,2-bipyridine, because the hydroxy group is readily converted into a variety of other chemical moieties, such as leaving or carbonyl groups . This suggests potential future directions in the development of new bipyridine ligands.

Relevant Papers Several papers have been published on 4-Methyl-2,2’-bipyridine. For instance, a paper titled “Novel Heteroleptic Ruthenium(II) Complexes with 2,2′- Bipyridines Containing a Series of Electron-Donor and Electron-Acceptor Substituents in 4,4′-Positions: Syntheses, Characterization, and Application as Sensitizers for ZnO Nanowire-Based Solar Cells” discusses the synthesis and characterization of a series of bipyridiniums based on 2,2′-, 3,3′-, and 4,4′-bipyridine and 2,2′-bipyrimidine . Another paper titled “Expanding the Solid Form Landscape of Bipyridines” discusses the solid form screening and crystal structure prediction of two bipyridine isomers .

properties

IUPAC Name

4-methyl-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSRAWAUPZWNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452061
Record name 4-METHYL-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2,2'-bipyridine

CAS RN

56100-19-7
Record name 4-METHYL-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-methyl-2,2'-bipyridine; 6-tert-butylisoquinoline;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-Methyl-2,2'-bipyridine?

A1: The molecular formula of 4-Methyl-2,2'-bipyridine is C11H10N2. Its molecular weight is 170.21 g/mol.

Q2: Is there any spectroscopic data available for 4-Methyl-2,2'-bipyridine?

A2: While the provided research focuses on the metal complexes incorporating 4-Methyl-2,2'-bipyridine, spectroscopic data for the free ligand can be found in various databases. 1H NMR and 13C NMR data are commonly reported for structural confirmation.

Q3: How does 4-Methyl-2,2'-bipyridine interact with metal ions?

A4: 4-Methyl-2,2'-bipyridine acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a stable five-membered chelate ring. [, , , ]

Q4: What is the significance of the methyl group in 4-Methyl-2,2'-bipyridine?

A5: The methyl group in the 4-position of the bipyridine ring primarily influences the electronic properties of the ligand and its metal complexes. It can impact the complex's absorption and emission spectra, redox potentials, and overall stability. [, , ]

Q5: What types of metal complexes utilize 4-Methyl-2,2'-bipyridine as a ligand?

A6: 4-Methyl-2,2'-bipyridine is widely used in the synthesis of various metal complexes, particularly those with ruthenium(II), osmium(II), iron(II), cobalt(II), and copper(II). [, , , , , , , , , , , , , , , , , , , , , , , ]

Q6: What are the potential applications of 4-Methyl-2,2'-bipyridine metal complexes?

A6: Metal complexes incorporating 4-Methyl-2,2'-bipyridine have shown promise in diverse applications including:

  • Dye-sensitized solar cells (DSSCs): Ruthenium(II) polypyridyl complexes, often containing 4-Methyl-2,2'-bipyridine or its derivatives, are used as photosensitizers in DSSCs due to their favorable photophysical and electrochemical properties. [, , , ]
  • Photocatalysis: Certain ruthenium(II) complexes have been investigated for their ability to catalyze photochemical reactions, such as water oxidation and CO2 reduction. [, ]
  • Sensors: The luminescent properties of some ruthenium(II) and iridium(III) complexes can be modulated upon binding to specific analytes, making them useful as sensors for ions like Cu2+ and CN-. [, ]
  • Bioimaging: Luminescent iridium(III) complexes with 4-Methyl-2,2'-bipyridine derivatives have been explored for bioimaging applications due to their long emission lifetimes and large Stokes shifts. [, , ]
  • DNA binding and cleavage: Rhodium(III) intercalators conjugated with 4-Methyl-2,2'-bipyridine derivatives have been investigated for their ability to bind and cleave DNA. [, ]
  • Catalytic polymers: Polymers incorporating 4-Methyl-2,2'-bipyridine metal complexes have been investigated for their catalytic and electrocatalytic properties. [, , ]

Q7: Has computational chemistry been applied to study 4-Methyl-2,2'-bipyridine and its complexes?

A8: Yes, computational studies using density functional theory (DFT) have been employed to model the electronic structure, spectroscopic properties, and binding modes of 4-Methyl-2,2'-bipyridine metal complexes. [, ]

Q8: How do structural modifications of 4-Methyl-2,2'-bipyridine influence the properties of its metal complexes?

A9: Introducing electron-donating or electron-withdrawing groups on the bipyridine ring, altering the alkyl chain length at the 4'-position, or modifying the substituent on the nitrogen atom can significantly affect the complex's electrochemical and photophysical properties. [, , , , ]

Q9: How is the stability of 4-Methyl-2,2'-bipyridine metal complexes affected by different conditions?

A10: The stability of these complexes can be influenced by factors such as pH, solvent, temperature, and light exposure. Research has focused on understanding these effects and developing strategies to enhance stability. [, , ]

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